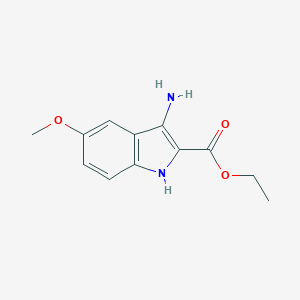
4-Bromophenylboronsäure-N-Butyldiethanolaminester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane involves esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA), followed by a Br/Li exchange using BuLi/THF at −78 °C. This method provides a pathway to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, highlighting the compound's utility in synthesizing complex boron-containing molecules (Dąbrowski et al., 2007).
Molecular Structure Analysis
The crystal structure analysis of related dioxazaborocane compounds demonstrates that the presence of substituents such as a methyl group attached to the nitrogen atom or the bromophenyl group does not significantly alter the structural parameters of the dioxazaborocane ring. This insight into the molecular structure aids in understanding the compound's stability and reactivity (Sopková-de Oliveira Santos et al., 2004).
Chemical Reactions and Properties
2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is involved in Br/Li exchange reactions, which are pivotal for the synthesis of ortho-functionalized arylboronic acids and derivatives. These reactions underscore the compound's role in creating molecules with high rotational barriers around certain bonds, indicating potential applications in designing molecules with specific rotational dynamics (Dąbrowski et al., 2007).
Physical Properties Analysis
Polymorphism, a phenomenon where a compound can exist in more than one crystal form, has been observed in similar arylboronic azaesters. Studies on such polymorphic structures provide insights into the different conformations and thermal expansion behaviors, which are crucial for understanding the physical properties and stability of these compounds under varying conditions (Durka et al., 2011).
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungen
Diese Verbindung wird als Reagenz in Palladium-katalysierten Suzuki-Miyaura-Kreuzkupplungen . Diese Reaktion ist eine Art von Palladium-katalysierter Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen verwendet wird, einer wichtigen Klasse von Verbindungen in der pharmazeutischen Chemie und Materialwissenschaft.
Diastereoselektive konjugierte Additionen
Es wird auch in Pd (II)-katalysierten diastereoselektiven konjugierten Additionen . Diese Reaktion wird verwendet, um Kohlenstoff-Kohlenstoff-Bindungen in einer stereoselektiven Weise zu bilden, was für die Synthese komplexer organischer Moleküle entscheidend ist.
Heck-artige Reaktionen
Die Verbindung wird in Palladium-katalysierten stereoselektiven Heck-artigen Reaktionen von Allylestern mit Arylboronsäuren . Die Heck-Reaktion ist eine nützliche Methode zur Alkenylierung von Arylhalogeniden, und diese Variante kann zusätzliche Funktionalität in das Molekül einführen.
Oxidative Heck-Reaktion und intramolekulare C-H-Amidierungssequenz
Sie ist an der Tandem-artigen Pd (II)-katalysierten oxidativen Heck-Reaktion und intramolekularen C-H-Amidierungssequenz . Diese Reaktionssequenz kann verwendet werden, um komplexe Molekulararchitekturen aus einfachen Ausgangsmaterialien aufzubauen.
Protodeboronierung von Pinacol-Boronsäureestern
Die Verbindung wird in der katalytischen Protodeboronierung von Pinacol-Boronsäureestern . Diese Reaktion ist ein wertvolles Werkzeug für die formale Anti-Markovnikov-Hydromethylierung von Alkenen, eine Transformation, die nicht gut entwickelt ist.
Synthese komplexer organischer Moleküle
Die Verbindung wird in der Synthese komplexer organischer Moleküle wie δ- ( R )-Conicein und Indolizidin 209B
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXYTGCVRYVFCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584898 |
Source


|
| Record name | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257642-68-4 |
Source


|
| Record name | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257642-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














